

Copper-mediated tandem vicinal difunctionalization for Himanimide C.

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Compound of Interest		
Compound Name:	Himanimide C	
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Application Notes and Protocols for the Synthesis of Himanimide C

Topic: Copper-Mediated Tandem Vicinal Difunctionalization for the Synthesis of Himanimide C

Audience: Researchers, scientists, and drug development professionals.

Introduction

Himanimide C is a naturally occurring N-hydroxylated maleimide derivative isolated from the basidiomycete Serpula himantoides. It has demonstrated notable fungicidal and antimicrobial activity, making it a molecule of interest for further investigation in drug development.[1][2] This document provides detailed application notes and protocols for the synthesis of **Himanimide C**, with a key focus on the copper-mediated tandem vicinal difunctionalization of dimethyl acetylenedicarboxylate (DMAD) as a pivotal step in the synthetic route.[1][3]

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of **Himanimide C**, as reported in the literature.



Step	Reactants	Product	Yield (%)
1. Alkylation of 4- bromophenol	4-bromophenol, 3- methyl-2-buten-1-ol	1-bromo-4-(3- methylbut-2- enyloxy)benzene	48% (overall for 2 steps)
2. Boronic Acid Formation	1-bromo-4-(3- methylbut-2- enyloxy)benzene	(4-(3-methylbut-2- enyloxy)phenyl)boroni c acid	48% (overall for 2 steps)
3. Suzuki Cross- Coupling	(4-(3-methylbut-2- enyloxy)phenyl)boroni c acid, lodo diester intermediate	Diester intermediate	-
4. Saponification, Cyclization, and Amide Formation	Diester intermediate	Himanimide C	40%

Yields are as reported in the primary literature and may vary based on experimental conditions. [1]

Experimental Protocols

The synthesis of **Himanimide C** can be achieved through a flexible and stereoselective route. The key steps, including the copper-mediated reaction to form the iodo diester intermediate, are detailed below.

Synthesis of (4-(3-methylbut-2-enyloxy)phenyl)boronic acid[1]

This protocol describes the preparation of a key boronic acid intermediate required for the subsequent Suzuki cross-coupling reaction.

• Step 1: Alkylation of 4-bromophenol: Commercially available 4-bromophenol is alkylated with 3-methyl-2-buten-1-ol under Mitsunobu-like conditions using triphenylphosphine (TPP) and diisopropyl azodicarboxylate (DIAD) in toluene at room temperature.



- Step 2: Halogen-Metal Exchange and Borylation: The resulting bromide is subjected to a halogen-metal exchange with tert-butyllithium (t-BuLi) in tetrahydrofuran (THF) at -78°C. Subsequently, the organolithium intermediate is treated with trimethyl borate (B(OMe)3) at -78°C.
- Step 3: Hydrolysis: The reaction mixture is then hydrolyzed with 1 N hydrochloric acid (HCl) at -20°C to yield (4-(3-methylbut-2-enyloxy)phenyl)boronic acid. The overall yield for these two steps is reported to be 48%.[1]

Copper-Mediated Tandem Vicinal Difunctionalization of DMAD[1]

This crucial step allows for the formation of the iodo diester intermediate, a key building block for the **Himanimide C** core structure.

• General Procedure: The synthesis of the iodo diester is achieved via a copper-mediated tandem vicinal difunctionalization of dimethyl acetylenedicarboxylate (DMAD). While the specific experimental details for this step are not fully elaborated in the primary text of the cited literature, the overall strategy involves the introduction of two different functional groups across the alkyne in a single operation. This transformation is key to establishing the tetrasubstituted olefin core of **Himanimide C**.

Synthesis of Himanimide C via Suzuki Cross-Coupling and Cyclization[1]

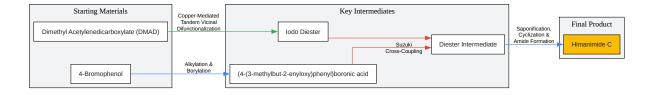
- Step 1: Suzuki Cross-Coupling: The previously synthesized (4-(3-methylbut-2-enyloxy)phenyl)boronic acid is coupled with the iodo diester intermediate using a palladium catalyst, such as Pd(PPh3)4, in a mixture of toluene, ethanol, and an aqueous solution of sodium carbonate (Na2CO3) under reflux.
- Step 2: Saponification: The resulting diester from the Suzuki reaction is then saponified using a 2 N solution of sodium hydroxide (NaOH) under reflux. This step is reported to be low yielding (40%) due to the chemical sensitivity of the unsaturated chain.[1]
- Step 3: Cyclization and Amide Formation: Following saponification, the reaction is acidified with 1 N HCl at room temperature. The resulting diacid is then treated with hydroxylamine



phosphate in refluxing water to facilitate cyclization and the formation of the N-hydroxylated maleimide ring, yielding **Himanimide C**.

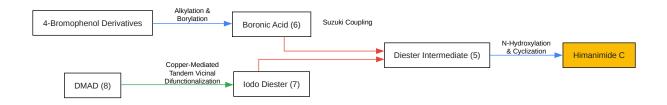
Mandatory Visualizations

The following diagrams illustrate the key logical and experimental workflows in the synthesis of **Himanimide C**.



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Caption: Synthetic workflow for Himanimide C.



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Caption: Retrosynthetic analysis of **Himanimide C**.



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